2-{[(4-ethenylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(4-ethenylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ethenylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, introduction of the sulfanyl group, and attachment of the morpholine-4-carbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ethenylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various derivatives with different functional groups.
Scientific Research Applications
2-{[(4-ethenylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-ethenylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl and morpholine-4-carbonyl groups may also contribute to its overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-methylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
- 2-{[(4-phenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Uniqueness
2-{[(4-ethenylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of the ethenyl group, which can impart distinct chemical and biological properties. This compound’s specific combination of functional groups may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-3-20-7-9-21(10-8-20)19-37-29-30-26-17-22(27(33)31-13-15-36-16-14-31)11-12-25(26)28(34)32(29)23-5-4-6-24(18-23)35-2/h3-12,17-18H,1,13-16,19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQULXCBJTYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCOCC4)N=C2SCC5=CC=C(C=C5)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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